N-(2-Methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
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Overview
Description
N-(2-Methoxyethyl)-8-azabicyclo[321]oct-2-ene-8-carboxamide is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate dienes through photochemical [2+2] cycloaddition reactions . This method allows for the formation of the bicyclic core structure, which is then functionalized to introduce the methoxyethyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Photochemical reactors and specialized glassware are often employed to facilitate the cycloaddition reactions on a larger scale .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-2-ene: Shares a similar bicyclic structure but differs in functional groups and overall reactivity.
Bicyclo[3.2.1]oct-2-ene: Another bicyclic compound with a different arrangement of atoms and functional groups.
Uniqueness
N-(2-Methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is unique due to its specific functional groups and the resulting chemical properties. Its methoxyethyl and carboxamide groups confer distinct reactivity and potential biological activity, setting it apart from other bicyclic compounds .
Properties
IUPAC Name |
N-(2-methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-15-8-7-12-11(14)13-9-3-2-4-10(13)6-5-9/h2-3,9-10H,4-8H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDQBUTZWIVTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1C2CCC1C=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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